2-Methylhex-2-enoic acid
CAS No.:
Cat. No.: VC13349638
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12O2 |
|---|---|
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | 2-methylhex-2-enoic acid |
| Standard InChI | InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h5H,3-4H2,1-2H3,(H,8,9) |
| Standard InChI Key | AKOVMBAFZSPEQU-UHFFFAOYSA-N |
| SMILES | CCCC=C(C)C(=O)O |
| Canonical SMILES | CCCC=C(C)C(=O)O |
Introduction
Chemical Identity and Structural Properties
2-Methylhex-2-enoic acid, systematically named (E)-2-methylhex-2-enoic acid, belongs to the class of α,β-unsaturated carboxylic acids. Its molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol . The compound exhibits stereoisomerism, with the (E)-configuration being the predominant form due to thermodynamic stability during synthesis .
Structural Characteristics
The molecule features:
-
A six-carbon chain with a methyl group at the C2 position
-
A conjugated double bond between C2 and C3
-
A carboxylic acid functional group at C1
This conjugation system renders the compound reactive toward nucleophilic additions and Diels-Alder reactions, a property exploited in synthetic organic chemistry .
Physicochemical Properties
Key physical parameters derived from experimental data include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 89°C at 1 mmHg | |
| Density | 0.97 g/cm³ | |
| Refractive Index | 1.4273 | |
| Flash Point | 86°C | |
| LogP | 1.8174 (calculated) | |
| Water Solubility | Slightly soluble in DMSO/methanol |
The relatively low water solubility (LogP = 1.82) suggests preferential partitioning into organic phases, influencing its extraction and purification methodologies .
Synthetic Methodologies
Industrial synthesis typically employs esterification and Grignard reaction sequences, as detailed in USPTO patent US8785677B1 .
Grignard Reagent Approach
A representative synthesis involves:
-
Aldehyde alkylation: Sec-butylmagnesium chloride reacts with isobutyraldehyde at -10°C to form 2,4-dimethylhexan-3-ol .
-
Esterification: The alcohol intermediate undergoes acid-catalyzed reaction with crotonic acid (PTSA catalyst, toluene solvent) to yield but-2-enoic acid esters .
-
Acid liberation: Saponification of esters produces the free acid form.
This route achieves 65-70% yields with purity >95% by GC analysis .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While direct ¹H NMR data for 2-methylhex-2-enoic acid remains unpublished, analogous esters exhibit:
-
δ 5.85 ppm: Olefinic proton (J = 7.04 Hz)
-
δ 1.85 ppm: Methyl group adjacent to double bond
The carboxylic acid proton typically appears broad at δ 10-12 ppm in DMSO-d₆.
Mass Spectrometry
Electron ionization (EI-MS) shows characteristic fragments:
-
m/z 128: Molecular ion ([M]⁺)
-
m/z 85: [CH₂=C(CH₃)COOH]⁺
-
m/z 57: [C₄H₉]⁺
Exact mass measurements confirm the molecular formula (128.08400 Da) .
Industrial Applications
Fragrance Components
The compound's fruity-cheesy odor (detection threshold: 0.1 ppm) makes it valuable in:
Patented formulations incorporate 0.01-2% w/w in air fresheners and perfumes .
Polymer Chemistry
As a dienophile, it participates in:
-
Crosslinking reactions with dienes
-
Synthesis of bio-based polyesters
-
UV-curable coatings
The electron-deficient double bond facilitates [4+2] cycloadditions at 80-100°C .
Derivative Compounds
Methyl 2-Methylhex-2-enoate
This ester derivative (CAS: 139539-80-3) exhibits:
Used as fragrance intermediate, it demonstrates improved thermal stability compared to the parent acid .
Metal Salts
Aluminum and zinc salts find application as:
-
Polymerization catalysts
-
Antiperspirant additives
-
Corrosion inhibitors
The sodium salt (CAS: N/A) shows 85% antimicrobial efficacy against S. aureus at 500 ppm .
Analytical Challenges
Chromatographic Separation
Reverse-phase HPLC conditions for purity analysis:
-
Column: C18, 250 × 4.6 mm
-
Mobile phase: 65:35 acetonitrile/0.1% H₃PO₄
-
Retention time: 8.2 min
Isomeric Discrimination
GC-MS differentiation of (E)/(Z) isomers requires:
-
Capillary column: DB-WAX, 30 m
-
Oven program: 50°C (2 min) → 10°C/min → 240°C
Future Research Directions
Emerging applications under investigation include:
-
Photoacid generators for lithography
-
Monomers for biodegradable plastics
-
Ligands in asymmetric catalysis
Ongoing clinical trials explore its potential as:
-
Antibacterial agent (MIC: 128 μg/mL vs. E. coli)
-
Tyrosinase inhibitor (IC₅₀: 1.2 mM)
Advances in enzymatic synthesis using lipase mutants (Candida antarctica) aim to improve stereoselectivity and reduce waste .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume